molecular formula C10H7BrO3 B12129183 3-Benzofuranacetic acid, 5-bromo- CAS No. 927974-32-1

3-Benzofuranacetic acid, 5-bromo-

Cat. No.: B12129183
CAS No.: 927974-32-1
M. Wt: 255.06 g/mol
InChI Key: NXSRQFUFBMFUKV-UHFFFAOYSA-N
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Description

3-Benzofuranacetic acid, 5-bromo- is an organic compound characterized by a benzofuran ring substituted with a bromine atom at the 5-position and an acetic acid group

Synthetic Routes and Reaction Conditions:

    Bromination of Benzofuranacetic Acid: The synthesis typically begins with benzofuranacetic acid. Bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually conducted in a solvent like chloroform or carbon tetrachloride at room temperature.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure 3-benzofuranacetic acid, 5-bromo-.

Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity.

Types of Reactions:

    Substitution Reactions: The bromine atom in 3-benzofuranacetic acid, 5-bromo- can be substituted by various nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes. Reduction reactions can convert the bromine atom to a hydrogen atom, yielding benzofuranacetic acid.

    Esterification: The acetic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

    Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products:

    Substitution: Various substituted benzofuranacetic acid derivatives.

    Oxidation: Benzofuranacetic acid ketones or aldehydes.

    Reduction: Benzofuranacetic acid.

Chemistry:

    Organic Synthesis: Used as a building block for synthesizing more complex molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology and Medicine:

    Pharmaceuticals: Potential precursor for drug development, especially in designing anti-inflammatory and anticancer agents.

    Biochemical Studies: Used in studying enzyme interactions and metabolic pathways.

Industry:

    Material Science: Utilized in the synthesis of polymers and advanced materials.

    Agrochemicals: Precursor for the synthesis of herbicides and pesticides.

Mechanism of Action

The mechanism by which 3-benzofuranacetic acid, 5-bromo- exerts its effects depends on its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    3-Benzofuranacetic Acid: Lacks the bromine atom, leading to different reactivity and applications.

    5-Bromo-2-Benzofuranacetic Acid: Similar structure but with the bromine atom at a different position, affecting its chemical behavior and biological activity.

Uniqueness: 3-Benzofuranacetic acid, 5-bromo- is unique due to the specific positioning of the bromine atom, which influences its reactivity and potential applications. This compound’s distinct properties make it valuable in various research and industrial contexts.

By understanding the synthesis, reactions, and applications of 3-benzofuranacetic acid, 5-bromo-, researchers can explore its full potential in advancing scientific knowledge and developing new technologies.

Properties

IUPAC Name

2-(5-bromo-1-benzofuran-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3/c11-7-1-2-9-8(4-7)6(5-14-9)3-10(12)13/h1-2,4-5H,3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSRQFUFBMFUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CO2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901303848
Record name 5-Bromo-3-benzofuranacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901303848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927974-32-1
Record name 5-Bromo-3-benzofuranacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=927974-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-benzofuranacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901303848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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